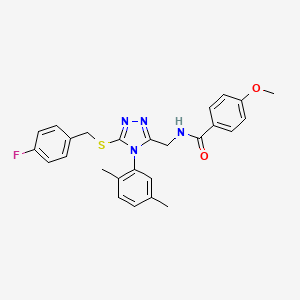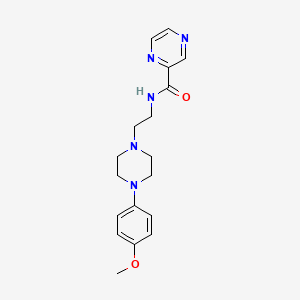
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, also known as PTSC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. PTSC is a sulfonyl chloride derivative that has shown promising results in various studies related to drug development and biomedical research.
Scientific Research Applications
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to drug development, cancer therapy, and biomedical research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the expression of various pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been found to have a low toxicity profile and does not cause any significant side effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is its potential as a novel therapeutic agent for the treatment of cancer. It has shown promising results in various preclinical studies and has a low toxicity profile. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. This can be overcome by using various formulations such as liposomes and nanoparticles.
Future Directions
There are several future directions for 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride research. One of the potential applications of this compound is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has been found to have immunomodulatory effects and can potentially be used to regulate the immune system in these diseases. Another future direction is the development of this compound-based drug delivery systems that can target specific cells and tissues. This can potentially increase the efficacy of this compound and reduce its toxicity. Overall, this compound has shown promising results in various studies and has the potential to be a novel therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves a multi-step process that includes the reaction of 5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified using various techniques such as chromatography and recrystallization.
properties
IUPAC Name |
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-2-3-18-5-7-8(19(10,16)17)4-14-15(7)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZOHOBPPXARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

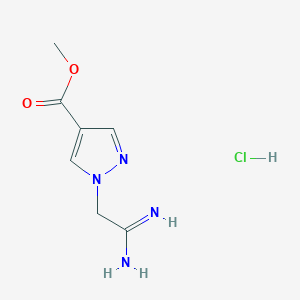
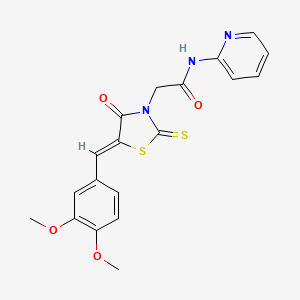


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

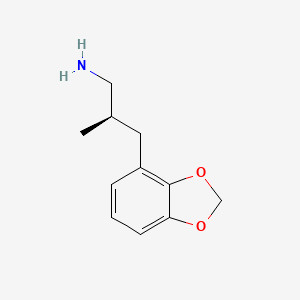
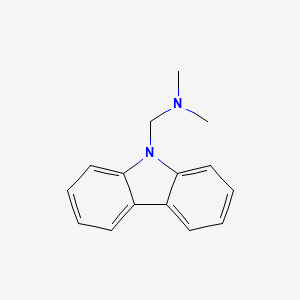
![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
